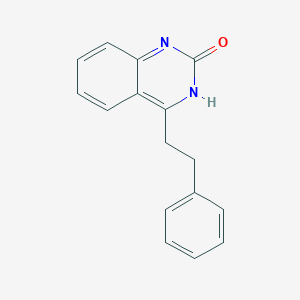
5-Fluoropyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyrazine-2-carbaldehyde: is an organic compound with the molecular formula C5H3FN2O It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrazine-2-carbaldehyde typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of pyrazine-2-carbaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoropyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Fluoropyrazine-2-carboxylic acid.
Reduction: 5-Fluoropyrazine-2-methanol.
Substitution: Various aminopyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoropyrazine-2-carbaldehyde is used as an intermediate in the synthesis of more complex fluorinated heterocycles. These compounds are valuable in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as anticancer and antimicrobial agents. The presence of fluorine can significantly alter the biological activity and pharmacokinetics of the compounds .
Industry: This compound is also used in the development of materials with specific properties, such as polymers and coatings, where the fluorine atom imparts unique characteristics like increased resistance to solvents and thermal stability .
Mecanismo De Acción
The mechanism of action of 5-Fluoropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of key biological pathways, such as DNA synthesis or protein function, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
5-Fluoropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Bromopyrazine-2-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 5-Fluoropyrazine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogs .
Propiedades
Fórmula molecular |
C5H3FN2O |
|---|---|
Peso molecular |
126.09 g/mol |
Nombre IUPAC |
5-fluoropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H3FN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H |
Clave InChI |
RVVGRIVSJXYNHV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


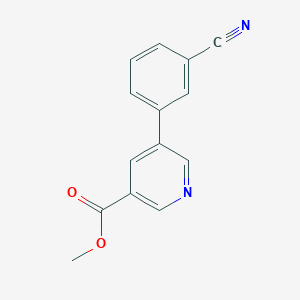
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

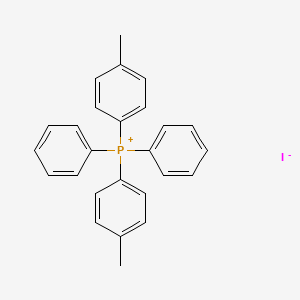
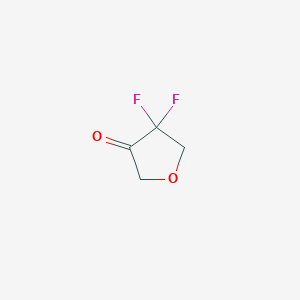
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)

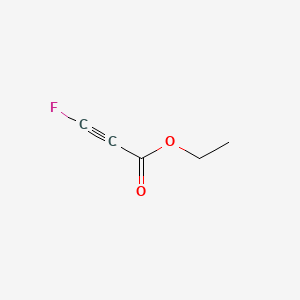

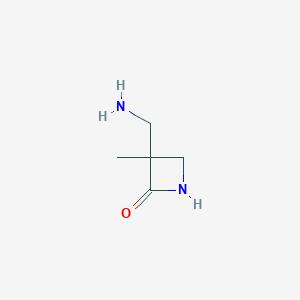


![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)
